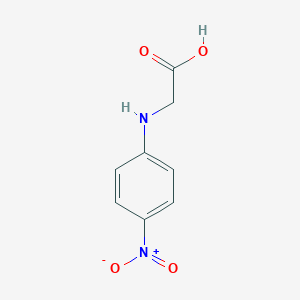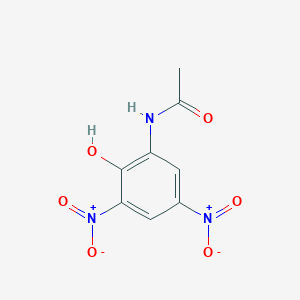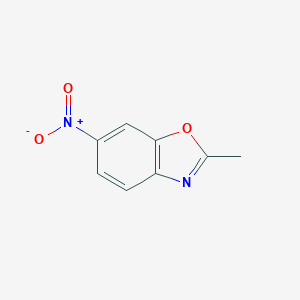![molecular formula C18H18ClN3O2 B181837 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 6146-33-4](/img/structure/B181837.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as BZPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide may induce apoptosis in cancer cells by activating the caspase-3 pathway and increasing the expression of Bax and decreasing the expression of Bcl-2. It may also inhibit bacterial growth by disrupting the bacterial cell membrane and interfering with DNA synthesis. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide may have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, regulating glucose metabolism, and improving mitochondrial function. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can reduce oxidative stress in cancer cells by increasing the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to regulate glucose metabolism by increasing glucose uptake and decreasing glucose production in liver cells. It has also been shown to improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also limitations to using N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments, including its limited solubility in water and its high cost.
Zukünftige Richtungen
There are several potential future directions for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide research, including investigating its potential as a therapeutic agent for cancer, bacterial infections, and inflammation. Additionally, further studies could explore the mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide and identify potential drug targets. Furthermore, research could investigate the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide as a diagnostic tool for cancer and bacterial infections. Finally, future studies could investigate the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide as a nanocarrier for drug delivery.
Synthesemethoden
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with o-phenylenediamine to yield the final product, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has shown promise in various scientific research applications, including cancer treatment, antibacterial activity, and anti-inflammatory effects. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can inhibit the growth of cancer cells, particularly in breast and lung cancers, by inducing apoptosis and cell cycle arrest. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to exhibit antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
6146-33-4 |
|---|---|
Produktname |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
Molekularformel |
C18H18ClN3O2 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
WHCLXNRSBLPCRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



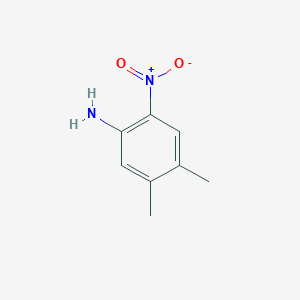
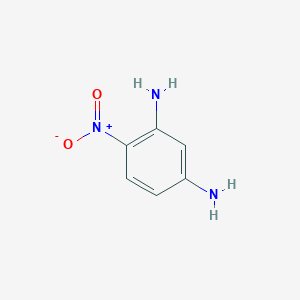

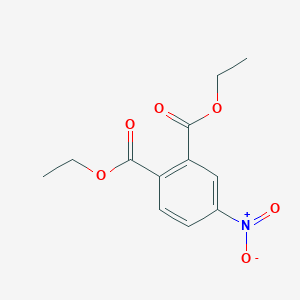
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
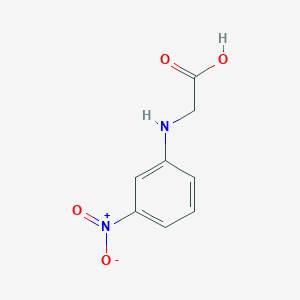
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)

